(Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-2-(4-(tert-Butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 4-(tert-butyl)benzylidene moiety at position 2, a dimethylaminomethyl group at position 7, and a hydroxyl group at position 6. The tert-butyl group confers steric bulk and hydrophobicity, while the dimethylaminomethyl substituent enhances solubility through its basic nitrogen center. This compound’s Z-configuration stabilizes the α,β-unsaturated ketone system, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-22(2,3)15-8-6-14(7-9-15)12-19-20(25)16-10-11-18(24)17(13-23(4)5)21(16)26-19/h6-12,24H,13H2,1-5H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEGDYOTYNYWKK-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Structure and Synthesis
The compound's structure features a benzofuran core with various substituents that enhance its biological activity. The synthesis typically involves the condensation of benzofuran derivatives with appropriate aldehydes under specific conditions to yield the desired product.
1. Monoamine Oxidase Inhibition
Research indicates that derivatives of benzofuran-3(2H)-one, including the target compound, exhibit significant inhibitory effects on monoamine oxidase B (MAO-B). The study by M. Damoder Reddy et al. demonstrated that certain 3-coumaranone derivatives selectively inhibit MAO-B with half-maximal inhibitory concentration (IC50) values ranging from 0.004 to 1.05 µM, indicating a potential for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | <0.05 | MAO-B selective |
| Other derivatives | 0.586 - >100 | MAO-A |
2. Antioxidant Activity
The antioxidant properties of benzofuran derivatives have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases .
3. Cytotoxicity and Antitumor Activity
Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .
Case Study 1: MAO-B Inhibition in Neuroprotection
A study conducted on a series of benzofuran derivatives showed that compounds with structural similarities to this compound effectively inhibited MAO-B activity in vitro. This inhibition was reversible, suggesting potential for therapeutic use in neurodegenerative diseases where MAO-B plays a critical role .
Case Study 2: Antioxidant Effects
In an investigation of antioxidant activities, the compound was found to significantly reduce reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This property could be beneficial in conditions characterized by oxidative damage, such as cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and implications for analogs of benzofuran-3(2H)-one derivatives:
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups (e.g., F, Br, Cl) : Increase electrophilicity of the benzylidene moiety, enhancing reactivity in Michael addition or nucleophilic substitution .
- Solubility: The dimethylaminomethyl group in the target compound improves water solubility (logP ~2.5 estimated) compared to methyl-substituted analogs (logP ~3.0–3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
